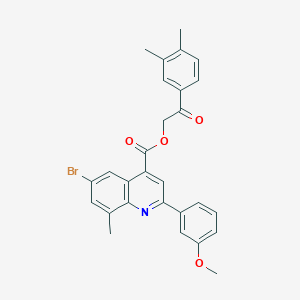![molecular formula C18H19NO4 B12462077 2-{[(3,4-Dimethylphenoxy)acetyl]amino}-5-methylbenzoic acid](/img/structure/B12462077.png)
2-{[(3,4-Dimethylphenoxy)acetyl]amino}-5-methylbenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(3,4-DIMETHYLPHENOXY)ACETAMIDO]-5-METHYLBENZOIC ACID is an organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a phenoxy group, an acetamido group, and a benzoic acid moiety. The presence of these functional groups makes it a versatile molecule for chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3,4-DIMETHYLPHENOXY)ACETAMIDO]-5-METHYLBENZOIC ACID typically involves the following steps:
Formation of the Phenoxy Group: The initial step involves the preparation of the phenoxy group through the reaction of 3,4-dimethylphenol with an appropriate halogenated compound under basic conditions.
Acetamido Group Introduction: The phenoxy compound is then reacted with acetic anhydride or acetyl chloride to introduce the acetamido group.
Benzoic Acid Formation: The final step involves the coupling of the acetamido-phenoxy compound with a benzoic acid derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-(3,4-DIMETHYLPHENOXY)ACETAMIDO]-5-METHYLBENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The phenoxy and acetamido groups can participate in substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like alkyl halides or nucleophiles like amines under appropriate conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy or acetamido derivatives.
Applications De Recherche Scientifique
2-[2-(3,4-DIMETHYLPHENOXY)ACETAMIDO]-5-METHYLBENZOIC ACID has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-[2-(3,4-DIMETHYLPHENOXY)ACETAMIDO]-5-METHYLBENZOIC ACID involves its interaction with specific molecular targets. The phenoxy and acetamido groups can form hydrogen bonds and hydrophobic interactions with proteins, influencing their activity. The benzoic acid moiety can participate in ionic interactions, further modulating the compound’s effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-(3,5-Dimethylphenoxy)phenyl)acetic acid
- 2-[(E)-{[2-(3,4-dimethylphenoxy)acetamido]imino}methyl]phenyl acetate
- 3-[2-(2,3-dimethylphenoxy)acetamido]benzoic acid
Uniqueness
2-[2-(3,4-DIMETHYLPHENOXY)ACETAMIDO]-5-METHYLBENZOIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various scientific fields, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C18H19NO4 |
|---|---|
Poids moléculaire |
313.3 g/mol |
Nom IUPAC |
2-[[2-(3,4-dimethylphenoxy)acetyl]amino]-5-methylbenzoic acid |
InChI |
InChI=1S/C18H19NO4/c1-11-4-7-16(15(8-11)18(21)22)19-17(20)10-23-14-6-5-12(2)13(3)9-14/h4-9H,10H2,1-3H3,(H,19,20)(H,21,22) |
Clé InChI |
BTBJYTCNNBIWNU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)NC(=O)COC2=CC(=C(C=C2)C)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-(4-Isobutoxycarbonyl-phenylcarbamoyl)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B12462011.png)


![N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(4-methylphenyl)alaninamide](/img/structure/B12462027.png)

![2-oxo-2-(thiophen-2-yl)ethyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanoate](/img/structure/B12462031.png)
![3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)phenyl benzoate](/img/structure/B12462033.png)


![(1R,2S)-2-[(4-carbamoylphenyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B12462050.png)

![N-[3-(butanoylamino)phenyl]-3,5-diethoxybenzamide](/img/structure/B12462071.png)
